Tert-butyl 5-(aminomethyl)-4,4-difluoroazepane-1-carboxylate
CAS No.: 1784338-38-0
Cat. No.: VC6668575
Molecular Formula: C12H22F2N2O2
Molecular Weight: 264.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1784338-38-0 |
|---|---|
| Molecular Formula | C12H22F2N2O2 |
| Molecular Weight | 264.317 |
| IUPAC Name | tert-butyl 5-(aminomethyl)-4,4-difluoroazepane-1-carboxylate |
| Standard InChI | InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-6-4-9(8-15)12(13,14)5-7-16/h9H,4-8,15H2,1-3H3 |
| Standard InChI Key | YVNGIYOAFLAQQP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)CN |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a seven-membered azepane ring substituted with two fluorine atoms at the 4-position and an aminomethyl group at the 5-position. The tert-butyl carbamate group at the 1-position serves as a protective moiety, enhancing stability during synthetic procedures. The stereoelectronic effects of the fluorine atoms influence the ring’s conformational flexibility and reactivity .
Key physicochemical properties include:
The compound’s solubility data remain unreported in available literature, necessitating empirical determination for specific experimental conditions.
Synthesis and Manufacturing
Synthesis of tert-butyl 5-(aminomethyl)-4,4-difluoroazepane-1-carboxylate involves multi-step organic reactions, typically beginning with the construction of the azepane core. Fluorination at the 4-position is achieved via electrophilic fluorination or halogen exchange reactions, while the aminomethyl group is introduced through reductive amination or nucleophilic substitution. The tert-butyl carbamate group is appended using di-tert-butyl dicarbonate () under basic conditions .
Critical considerations during synthesis include:
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Regioselectivity: Ensuring precise fluorine substitution at the 4-position to avoid structural isomers.
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Protection-Deprotection Strategies: The Boc group’s stability under acidic conditions facilitates its removal in subsequent steps.
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Purification: Chromatographic techniques are employed to achieve the reported 95% purity .
Reactivity and Functional Group Transformations
The compound’s functional groups enable diverse chemical transformations:
Aminomethyl Group Reactivity
Applications in Medicinal Chemistry
Drug Discovery Intermediate
The compound’s scaffold is utilized in synthesizing protease inhibitors and G protein-coupled receptor (GPCR) modulators. Its fluorinated structure improves metabolic stability and membrane permeability in lead compounds .
Peptidomimetic Design
The azepane ring mimics proline residues in peptides, enabling the development of peptidomimetics with enhanced bioavailability. Fluorination further reduces enzymatic degradation.
Research Findings and Current Studies
Recent studies highlight its role in:
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Kinase Inhibitors: Structural analogs have shown inhibitory activity against cyclin-dependent kinases (CDKs).
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Antiviral Agents: Derivatives are being evaluated for activity against RNA viruses, leveraging the fluorine atoms’ electrostatic interactions with viral proteases .
Future Directions
Ongoing research aims to:
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Optimize synthetic routes for scalability.
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Explore its utility in covalent inhibitor design via the aminomethyl group.
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Investigate pharmacokinetic properties of derivatives in preclinical models.
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